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molecular formula C21H38N2O4 B8409437 Ethyl 7-{[4-(acetyloxy)nonyl](cyano)amino}heptanoate CAS No. 56380-26-8

Ethyl 7-{[4-(acetyloxy)nonyl](cyano)amino}heptanoate

Cat. No. B8409437
M. Wt: 382.5 g/mol
InChI Key: PUORIWQVISFDDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03989749

Procedure details

Sodium hydride (57%, in mineral oil) (0.48 g., 0.01 mole) is washed twice with benzene then suspended in benzene (50 ml.) and dimethylformamide (50 ml.). Ethyl 7-cyanamidoheptanoate (1.98 g. 0.01 mole) (Example N, Step 2) is added and the suspension heated on the steam bath for 15 minutes. The reaction mixture is cooled to room temperature, 1-chloro-4-acetoxynonane (2.6 g., 0.01 mole) (Example A, Step 3) is added and then the reaction is heated on the steam bath for 2 hours then stirred 18 hours at room temperature. The reaction is poured into water (300 ml.) and extracted with benzene (3 × 100 ml.). The benzene is washed with brine then dried over sodium sulfate. Removal of the solvent yields an oil which is purified by silica gel chromatography, elution solvent 3% methanol in chloroform, evaporation of the appropriate fraction affords ethyl 7-[N-(4-acetoxynonyl) cyanamido]-heptanoate. The yield is 3.2 g. (83 %).
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.98 g
Type
reactant
Reaction Step Two
Quantity
2.6 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[Na+].[NH:3]([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13])[C:4]#[N:5].Cl[CH2:18][CH2:19][CH2:20][CH:21]([O:27][C:28](=[O:30])[CH3:29])[CH2:22][CH2:23][CH2:24][CH2:25][CH3:26].O>C1C=CC=CC=1.CN(C)C=O>[C:28]([O:27][CH:21]([CH2:22][CH2:23][CH2:24][CH2:25][CH3:26])[CH2:20][CH2:19][CH2:18][N:3]([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13])[C:4]#[N:5])(=[O:30])[CH3:29] |f:0.1|

Inputs

Step One
Name
Quantity
0.48 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
1.98 g
Type
reactant
Smiles
N(C#N)CCCCCCC(=O)OCC
Step Three
Name
Quantity
2.6 g
Type
reactant
Smiles
ClCCCC(CCCCC)OC(C)=O
Step Four
Name
Quantity
300 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
then stirred 18 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the suspension heated on the steam bath for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction is heated on the steam bath for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with benzene (3 × 100 ml.)
WASH
Type
WASH
Details
The benzene is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Removal of the solvent
CUSTOM
Type
CUSTOM
Details
yields an oil which
CUSTOM
Type
CUSTOM
Details
is purified by silica gel chromatography, elution solvent 3% methanol in chloroform, evaporation of the appropriate fraction

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)(=O)OC(CCCN(C#N)CCCCCCC(=O)OCC)CCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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